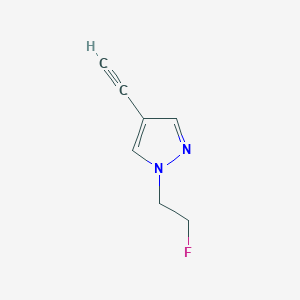

4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-ethynyl-1-(2-fluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2/c1-2-7-5-9-10(6-7)4-3-8/h1,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTXLHSCPJIQHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Ethynyl 1 2 Fluoroethyl 1h Pyrazole

Reactivity Profiling of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions. Its terminal position allows it to participate in reactions specific to C-H bonds adjacent to a triple bond.

The terminal alkyne functionality of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole makes it an ideal substrate for the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry". youtube.comnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov The reaction involves the [3+2] cycloaddition of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which dramatically accelerates the reaction compared to the thermal process and controls the regiochemistry. nih.govnih.gov

The CuAAC reaction is renowned for its reliability, high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it a powerful tool for chemical biology, drug discovery, and materials science. rsc.orgnih.gov The resulting triazole ring is exceptionally stable under various chemical and metabolic conditions. nih.gov For this compound, this reaction offers a straightforward method to link the pyrazole (B372694) scaffold to other molecules, creating complex pyrazole-triazole hybrid structures. scribd.com

Table 1: Representative CuAAC Reaction with this compound

| Reactant A | Reactant B | Catalyst System | Solvent | Expected Product |

| This compound | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/t-BuOH | 1-benzyl-4-(1-(2-fluoroethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole |

| This compound | Azidoethane | Cu(I) source | Various (e.g., THF, DMSO) | 1-ethyl-4-(1-(2-fluoroethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole |

| This compound | 3-Azidopropanoic acid | [Cu(phen)(PPh₃)₂]NO₃ | Solvent-free | 3-(4-(1-(2-fluoroethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl)propanoic acid |

The ethynyl group in this compound can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org These reactions involve the concerted interaction of the alkyne's two π-electrons with a four-π-electron system of a conjugated diene to form a six-membered ring. libretexts.org The reactivity of the alkyne as a dienophile is enhanced by electron-withdrawing groups, although the pyrazole ring's electronic effect in this context is complex.

Conversely, the pyrazole ring itself, specifically in its 4H-tautomeric form, can act as a diene. raineslab.comnih.govmdpi.com While the 1-substitution in the target molecule prevents this tautomerization, it is a noteworthy reactivity pattern for the parent scaffold. Fluorination has been shown to increase the Diels-Alder reactivity of 4H-pyrazoles by inducing antiaromaticity, though this can also decrease stability. nih.govmdpi.com

Beyond the Diels-Alder reaction, the alkyne can participate in other cycloadditions, such as 1,3-dipolar cycloadditions with dipoles like nitrile oxides or nitrilimines to form isoxazoles and pyrazoles, respectively. youtube.com

Table 2: Potential Cycloaddition Reactions of the Ethynyl Group

| Reaction Type | Co-reactant (Example) | Description | Potential Product Class |

| [4+2] Diels-Alder | 1,3-Butadiene | The alkyne acts as a dienophile, reacting with a conjugated diene. | Substituted cyclohexadienes |

| [4+2] Diels-Alder | Cyclopentadiene | Reaction with a cyclic diene to form a bicyclic adduct. | Bicyclic alkenes |

| [3+2] 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Reaction with a nitrile oxide dipole. | Isoxazoles |

| [3+2] 1,3-Dipolar Cycloaddition | C,N-Diphenylnitrilimine | Reaction with a nitrilimine dipole. | Pyrazoles |

The electron-rich π-system of the alkyne is susceptible to electrophilic addition. wikipedia.org The reaction is initiated by an electrophile (E+) attacking the triple bond, leading to a vinyl cation intermediate, which is then attacked by a nucleophile (Nu-). wikipedia.orglibretexts.org When reacting with unsymmetrical reagents like hydrogen halides (HX), the addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (in this case, the terminal carbon), and the halide adds to the more substituted carbon (the one attached to the pyrazole ring). libretexts.org A second addition can occur to the resulting alkene, yielding a geminal dihalide. youtube.com

While less common for simple alkynes, nucleophilic addition can occur, particularly with highly activated alkynes or in the presence of strong nucleophiles. This involves the attack of a nucleophile on one of the alkyne carbons, often requiring a catalyst.

Table 3: Predicted Addition Reactions to the Ethynyl Triple Bond

| Reaction Type | Reagent | Regioselectivity | Intermediate | Product (after 1 addition) |

| Electrophilic Addition | HBr | Markovnikov | Vinyl cation | 4-(1-bromoethenyl)-1-(2-fluoroethyl)-1H-pyrazole |

| Electrophilic Addition | Br₂ | N/A | Bromonium ion | 4-(1,2-dibromoethenyl)-1-(2-fluoroethyl)-1H-pyrazole |

| Hydration (Electrophilic) | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Vinyl cation / Enol | 1-(1-(2-fluoroethyl)-1H-pyrazol-4-yl)ethan-1-one (via enol tautomerism) |

Reaction Dynamics of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. This structure influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Pyrazoles are considered electron-rich heterocycles and readily undergo electrophilic aromatic substitution. nih.govnih.gov The regioselectivity of this reaction is highly predictable. The "pyridine-like" nitrogen (N2) is deactivating, directing electrophiles away from the adjacent C3 and C5 positions. rrbdavc.org Consequently, electrophilic attack occurs preferentially at the C4 position. scribd.comrrbdavc.orgquora.com

In the case of this compound, the C4 position is already occupied by the ethynyl group. This significantly hinders typical electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on the pyrazole ring itself. Any such reaction would likely require harsh conditions and could potentially lead to the displacement of the ethynyl group (ipso-substitution) or reaction at the less favored C3 or C5 positions. The N1-substituent (2-fluoroethyl) and the C4-substituent (ethynyl) will also exert electronic directing effects, further complicating the reactivity profile at the C3 and C5 positions. youtube.com However, given the strong preference for C4 substitution, the pyrazole ring in this specific molecule is expected to be relatively inert to further electrophilic substitution under standard conditions. rrbdavc.org

Table 4: Analysis of Electrophilic Aromatic Substitution on the Pyrazole Ring

| Position | Substituent | Predicted Reactivity toward Electrophiles | Rationale |

| C3 | H | Low | Deactivated by adjacent pyridine-like N2 nitrogen. |

| C4 | -C≡CH | Occupied | The preferred site for electrophilic attack is blocked. |

| C5 | H | Low | Deactivated by adjacent pyridine-like N2 nitrogen. |

Nucleophilic Reactivity at Nitrogen and Carbon Centers

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, which significantly influence its reactivity. In this compound, the pyridine-like nitrogen atom (N2) possesses a lone pair of electrons in an sp² hybrid orbital, making it the primary center for nucleophilic attack and protonation. The nucleophilicity of this nitrogen is, however, modulated by the electronic effects of the substituents on the ring.

Nucleophilic attack at the carbon centers of the pyrazole ring is generally less favorable due to the aromaticity of the ring. The C3 and C5 positions are the most likely sites for nucleophilic attack, as they are adjacent to the electronegative nitrogen atoms. However, such reactions typically require harsh conditions or the presence of strong activating groups. The C4 position, bearing the ethynyl substituent, is also a potential site for certain nucleophilic additions across the triple bond, a reactivity characteristic of alkynes.

| Center | Predicted Nucleophilic Reactivity | Influencing Factors |

| N2 (Pyridine-like) | Moderate | Primary site of nucleophilicity, but reduced by the -I effect of the 2-fluoroethyl group. |

| C3 and C5 | Low | Aromaticity of the ring disfavors nucleophilic attack. |

| C4 (Ethynyl group) | Possible | Susceptible to nucleophilic addition reactions characteristic of alkynes. |

Stereoelectronic Effects of the 2-Fluoroethyl Substituent

Inductive Effects on Ring and Substituent Reactivity

The 2-fluoroethyl group at the N1 position exerts a significant influence on the reactivity of the entire molecule primarily through its inductive effect. Fluorine is the most electronegative element, and its presence leads to a strong electron-withdrawing inductive effect (-I) that propagates through the ethyl chain to the pyrazole ring.

This -I effect has several important consequences:

Reduced Basicity: The electron density at the N2 nitrogen is decreased, making it less basic and less nucleophilic compared to pyrazoles with alkyl or aryl substituents that are less electron-withdrawing. nih.gov

Increased Acidity of Ring Protons: By withdrawing electron density from the pyrazole ring, the 2-fluoroethyl group increases the acidity of the C-H protons on the ring, although this effect is generally modest for aromatic protons.

Modulation of Ethynyl Reactivity: The inductive effect can also influence the reactivity of the 4-ethynyl group. By withdrawing electron density, the 2-fluoroethyl group can slightly increase the acidity of the terminal alkyne proton.

The magnitude of this inductive effect is dependent on the distance from the fluorine atom. While strong, the effect is somewhat attenuated by the intervening methylene (B1212753) group compared to a direct N-fluoromethyl substituent.

| Property | Effect of 2-Fluoroethyl Group | Rationale |

| Basicity of N2 | Decreased | Strong -I effect of fluorine reduces electron density at N2. nih.gov |

| Acidity of Ring C-H | Increased (Slightly) | Overall electron withdrawal from the aromatic ring. |

| Acidity of Ethynyl C-H | Increased (Slightly) | -I effect transmitted through the pyrazole ring to the C4 substituent. |

Conformational Preferences and Rotational Barriers

The 2-fluoroethyl substituent introduces conformational flexibility to the molecule. Rotation around the N1-C(ethyl) and C(ethyl)-C(ethyl) single bonds can lead to various conformers. The relative stability of these conformers is determined by a combination of steric and electronic effects.

The "gauche effect" is a potential factor influencing the conformational preference around the C-C bond of the 2-fluoroethyl group. This effect often leads to a preference for a gauche conformation where the fluorine atom is oriented at a 60° dihedral angle relative to the pyrazole ring, rather than the anti conformation (180°). This preference arises from stabilizing hyperconjugative interactions between the C-F σ* antibonding orbital and the adjacent C-H or C-N bonding orbitals.

| Bond | Conformational Consideration | Expected Preference |

| C(ethyl)-C(ethyl) | Gauche vs. Anti | Potential preference for the gauche conformer due to the gauche effect. |

| N1-C(ethyl) | Rotation around the ring-substituent bond | Low rotational barrier, allowing for dynamic equilibrium of conformers. |

Theoretical and Computational Investigations of 4 Ethynyl 1 2 Fluoroethyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground state. These methods provide a detailed picture of the electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical techniques used to determine the electronic structure of molecules. researchgate.netresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is widely employed for its balance of computational cost and accuracy in predicting the geometries and electronic properties of heterocyclic compounds, including various pyrazole (B372694) derivatives. researchgate.netnih.govresearchgate.net These calculations form the basis for analyzing the molecule's frontier orbitals, charge distribution, and reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic behavior. aimspress.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com

For 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole, DFT calculations would typically reveal the spatial distribution and energy levels of these orbitals. The HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the ethynyl (B1212043) group, while the LUMO would also be distributed across the π-system. Based on calculations for similar pyrazole structures, a representative set of energy values can be predicted. researchgate.net

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -1.58 |

| HOMO | -6.92 |

| Energy Gap (ΔE) | 5.34 |

Table 1: Representative calculated frontier orbital energies and HOMO-LUMO energy gap for this compound, based on typical DFT (B3LYP) results for analogous pyrazole derivatives. A larger gap indicates higher molecular stability.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. deeporigin.comuni-muenchen.de It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are instrumental in predicting sites for electrophilic and nucleophilic attack. researchgate.netwuxiapptec.com

In this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atoms of the pyrazole ring and the triple bond of the ethynyl group, indicating these are likely sites for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net

Positive Potential: Located around the hydrogen atoms, particularly the one on the pyrazole ring and those on the fluoroethyl group.

Influence of Fluorine: The highly electronegative fluorine atom would create a region of negative potential around itself while inducing a more positive potential on the adjacent carbon and hydrogen atoms.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Pyrazole Nitrogen Atoms (N1, N2) | Negative (Red) | Site for electrophilic attack, protonation, and metal coordination |

| Ethynyl Group (C≡C) | Negative (Red/Yellow) | Site for electrophilic addition |

| Fluorine Atom | Negative (Red) | Site for hydrogen bond accepting |

| Hydrogens on Fluoroethyl Group | Positive (Blue) | Potential site for nucleophilic interaction |

Table 2: Predicted regions of electrostatic potential and their implications for the reactivity of this compound.

To quantify reactivity more precisely, global and local reactivity descriptors derived from DFT are used. Fukui functions (f(r)) are particularly important local descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.comscielo.org.mx The function indicates the change in electron density at a specific point when an electron is added to or removed from the system.

For this compound, the Fukui functions would pinpoint specific atoms most susceptible to attack:

Nucleophilic Attack (f+): The sites with the highest f+ values are the most likely to accept an electron. These are often carbons attached to electronegative atoms.

Electrophilic Attack (f-): The sites with the highest f- values are the most susceptible to losing an electron. In pyrazole derivatives, these are typically the nitrogen atoms and certain carbon atoms in the ring. researchgate.netnih.gov

Computational methods, especially DFT, are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govaps.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov Comparing calculated chemical shifts with experimental data is a powerful way to confirm molecular structures. Theoretical calculations for similar heterocyclic molecules have shown good correlation with experimental values, often with a mean absolute error of less than 0.2 ppm for ¹H and a few ppm for ¹³C NMR. nih.govacs.org

Predicted NMR chemical shifts for this compound would be essential for its characterization.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole H-3 | ~7.8 | ~140 |

| Pyrazole H-5 | ~7.6 | ~130 |

| Ethynyl H | ~3.2 | - |

| CH2-N | ~4.5 (t) | ~50 |

| CH2-F | ~4.8 (dt) | ~82 (d) |

| Pyrazole C-4 | - | ~95 |

| Ethynyl C1 | - | ~80 |

| Ethynyl C2 | - | ~75 |

Table 3: Illustrative predicted 1H and 13C NMR chemical shifts for this compound. Values are estimates based on DFT calculations of similar N-heterocyclic structures. Expected multiplicities are noted (t = triplet, dt = doublet of triplets, d = doublet).

Density Functional Theory (DFT) and Ab Initio Methods

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.com By solving Newton's equations of motion, MD simulations can model conformational changes, solvent interactions, and the stability of molecular complexes. researchgate.net For a molecule like this compound, MD simulations could be used to:

Explore Conformational Space: Analyze the flexibility of the fluoroethyl side chain and its preferred orientations relative to the pyrazole ring.

Study Solvation Effects: Simulate the molecule in different solvents (e.g., water, DMSO) to understand how solvent molecules arrange around it and affect its conformation and properties. researchgate.net

Investigate Biomolecular Interactions: If the molecule is a potential drug candidate, MD simulations can be used to study its binding stability and interactions within the active site of a target protein. researchgate.net Simulations on other pyrazole derivatives have been used to explore their binding modes with biological targets. researchgate.net

Conformational Space Exploration

The conformational landscape of a molecule dictates its physical and chemical properties. For a molecule like this compound, computational methods would be employed to identify the various stable conformations (rotamers) arising from the rotation around single bonds, particularly the bond connecting the fluoroethyl group to the pyrazole ring. By calculating the potential energy surface, researchers can determine the relative energies of these conformers and the energy barriers for their interconversion. This information is vital for understanding how the molecule might interact with its environment, including biological targets.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization

For any proposed synthesis of this compound, identifying the transition state structures is a critical step in understanding the reaction mechanism. Computational chemists use various algorithms to locate these high-energy structures that connect reactants to products. The geometry and energetic properties of the transition state provide valuable information about the feasibility of a reaction pathway.

Reaction Pathway Determination and Energetics

While specific data for this compound is not available, the principles outlined above represent the standard and powerful approach that computational chemists would take to investigate this molecule. Future research in this area would undoubtedly provide valuable insights into the fundamental properties and reactivity of this specific pyrazole derivative.

Advanced Spectroscopic and Analytical Characterization of 4 Ethynyl 1 2 Fluoroethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole, a combination of multi-nuclear and multi-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N)

A multi-nuclear NMR approach would interrogate the environment of each magnetically active nucleus within the molecule.

¹H NMR: The proton NMR spectrum is expected to show four distinct sets of signals. The two protons on the pyrazole (B372694) ring (H-3 and H-5) would appear as singlets in the aromatic region, likely between δ 7.5 and 8.0 ppm. researchgate.net The terminal ethynyl (B1212043) proton (-C≡C-H) would also be a singlet, typically found further upfield around δ 3.0 ppm. The 2-fluoroethyl side chain would present a more complex pattern due to heteronuclear (¹H-¹⁹F) and homonuclear (¹H-¹H) coupling. The methylene (B1212753) group attached to the pyrazole nitrogen (N-CH₂) would likely appear as a triplet of triplets, while the methylene group attached to the fluorine atom (-CH₂-F) would manifest as a doublet of triplets.

¹³C NMR: The ¹³C NMR spectrum would display seven unique carbon signals. The pyrazole ring carbons (C-3, C-4, and C-5) would resonate in the range of δ 100-140 ppm. nih.gov The two sp-hybridized carbons of the ethynyl group are expected around δ 70-90 ppm. The aliphatic carbons of the fluoroethyl side chain would appear most upfield, with the carbon bonded to fluorine (C-β) showing a large one-bond coupling constant (¹JCF) and the carbon bonded to nitrogen (C-α) also being clearly identifiable.

¹⁹F NMR: As the ¹⁹F nucleus is highly sensitive to its local environment, its NMR spectrum provides a clean and informative window into the fluorinated portion of the molecule. nih.gov A single resonance would be expected for the fluorine atom in the 2-fluoroethyl group. This signal would be split into a triplet due to coupling with the two protons on the adjacent methylene carbon (-CH₂-CH₂-F). The chemical shift of this signal would be indicative of the electronic environment of the fluoroalkyl chain. nih.govspectrabase.com

¹⁵N NMR: The ¹⁵N NMR spectrum, although less commonly acquired due to the low natural abundance and sensitivity of the ¹⁵N isotope, would show two distinct signals for the two nitrogen atoms in the pyrazole ring. The N-1 atom, being substituted with the fluoroethyl group, would have a different chemical shift compared to the sp²-hybridized N-2 atom.

| Predicted NMR Data for this compound | |

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H | 7.5 - 8.0 (H-3, H-5) |

| ~3.0 (C≡C-H) | |

| ~4.6 (N-CH₂) | |

| ~4.8 (-CH₂-F) | |

| ¹³C | 100 - 140 (C-3, C-4, C-5) |

| 70 - 90 (C≡C, C≡C) | |

| ~50 (N-CH₂) | |

| ~80 (-CH₂-F) | |

| ¹⁹F | -180 to -220 |

| ¹⁵N | -150 to -250 (N-1, N-2) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. preprints.org

COSY (Correlation Spectroscopy): This experiment would primarily confirm the connectivity within the 2-fluoroethyl side chain by showing a cross-peak between the N-CH₂ and -CH₂-F proton signals, confirming they are coupled to each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would link each proton directly to the carbon it is attached to. This would provide unambiguous one-bond correlations for H-3/C-3, H-5/C-5, the ethynyl C-H, and the two CH₂ groups of the side chain, solidifying the assignments made from the 1D spectra. arkat-usa.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations and would be instrumental in connecting the molecular fragments. Key expected correlations include from the N-CH₂ protons to the pyrazole ring carbons C-5 and C-3, and from the ethynyl proton to the pyrazole carbons C-4 and C-5, definitively proving the substitution pattern on the pyrazole ring. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): For a small molecule, NOESY helps establish spatial proximity. A key expected correlation would be between the protons of the N-CH₂ group and the H-5 proton of the pyrazole ring, confirming the orientation of the side chain relative to the ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations and is excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show several characteristic absorption bands. A sharp, strong peak around 3300 cm⁻¹ would correspond to the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption around 2100-2150 cm⁻¹. Aromatic C-H stretches for the pyrazole ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would be just below 3000 cm⁻¹. The spectrum would also feature C=C and C=N stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ region. A strong, prominent band in the 1000-1100 cm⁻¹ range would be diagnostic for the C-F bond stretch.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond stretch, which is often weak in the IR spectrum, is typically a strong and sharp signal in the Raman spectrum, making it a key diagnostic feature. The symmetric stretching vibrations of the pyrazole ring would also be expected to be strong in the Raman spectrum. researchgate.netresearchgate.net

| Predicted Vibrational Spectroscopy Data | |

| Functional Group | Predicted IR Frequency (cm⁻¹) |

| ≡C-H (stretch) | ~3300 (strong, sharp) |

| C≡C (stretch) | ~2120 (weak-medium) |

| Aromatic C-H (stretch) | ~3100 |

| Aliphatic C-H (stretch) | ~2950 |

| C=N, C=C (ring stretch) | 1400 - 1600 |

| C-F (stretch) | ~1050 (strong) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule, which in turn confirms its elemental formula. nih.gov For this compound, with a molecular formula of C₇H₇FN₂, the exact monoisotopic mass would be calculated and then compared to the experimental value. An agreement within a few parts per million (ppm) would provide strong evidence for the proposed formula. umtm.czresearchgate.net

Molecular Formula: C₇H₇FN₂

Calculated Monoisotopic Mass: 138.0600 u

Expected HRMS Result: [M+H]⁺ at m/z 139.0678 ± 0.0005

X-ray Crystallography for Solid-State Structure Determination

Should this compound form a single crystal suitable for X-ray diffraction, this technique would provide the definitive solid-state structure. nih.gov It would yield precise measurements of bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrazole ring and the geometry of the substituents. spast.orgresearchgate.net Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as dipole-dipole forces or potential weak C-H···F or C-H···π interactions, which govern the supramolecular architecture. mdpi.commdpi.com

Elemental Analysis for Compositional Verification (e.g., CHN)

Elemental analysis is a fundamental technique for verifying the mass percentage of core elements in a pure sample. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared against the calculated theoretical values based on the molecular formula C₇H₇FN₂. A close match, typically within ±0.4%, is required to confirm the elemental composition and purity of the synthesized compound. nih.gov

| Elemental Analysis for C₇H₇FN₂ | |

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 60.86% |

| Hydrogen (H) | 5.11% |

| Fluorine (F) | 13.75% |

| Nitrogen (N) | 20.28% |

Emerging Research Frontiers and Applications of 4 Ethynyl 1 2 Fluoroethyl 1h Pyrazole Frameworks

Applications in Materials Chemistry and Polymer Science

The structural attributes of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole make it an excellent building block for novel materials. The presence of the ethynyl (B1212043) group is particularly crucial, as it enables the construction of conjugated polymer backbones, while the pyrazole (B372694) ring itself imparts desirable properties such as thermal stability and high nitrogen content.

Design of Functional Polymers through Alkyne Polymerization

The terminal alkyne functionality of the this compound framework is a key feature for its use in polymer synthesis, particularly in the creation of poly(aryleneethynylene)s (PAEs). These polymers are known for their rigid, rod-like structures and extensive π-conjugation, which lead to interesting photophysical and electronic properties. researchgate.net The synthesis of such polymers is often achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which links terminal alkynes with aryl halides. researchgate.netbohrium.com

In this context, this compound can act as the alkyne-containing monomer. Polymerization would incorporate the pyrazole ring directly into the main chain of the polymer. This integration is significant because the pyrazole moiety can enhance the mechanical strength and dynamical properties of the resulting polymer due to the conjugation effect with adjacent groups. ias.ac.in Furthermore, the fluoroethyl group can improve the solubility of the rigid polymer chains in common organic solvents, facilitating processing and characterization. mdpi.com The resulting pyrazole-containing PAEs are under investigation for their thermal stability and potential in advanced applications. nih.gov

Table 1: Representative Pyrazole-Containing Polymers and Their Properties

| Polymer Type | Synthesis Method | Key Properties | Potential Application |

|---|---|---|---|

| Pyrazole-based Polyamides | Condensation Polymerization | High thermal stability, good solubility, bioactive nature. ias.ac.in | Biologically active materials, sensors. ias.ac.in |

| Poly(phenylene-ethynylene-carbazole) | Sonogashira Coupling | Aggregation-induced emission enhancement (AIEE), tunable fluorescence. bit.edu.cn | Emissive layers in OLEDs, chemical sensors. bit.edu.cn |

Incorporation into Optoelectronic or Responsive Materials

Pyrazole-containing frameworks are increasingly recognized for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs), sensors, and transistors. ias.ac.in The conjugated π-system of the pyrazole ring contributes to promising photoluminescence, electrochemical properties, and charge transport capabilities. ias.ac.inresearchgate.net When a pyrazole ring is incorporated into a larger conjugated system, such as a polymer, it can significantly influence the material's electronic and optical properties.

The this compound structure is well-suited for this purpose. The ethynyl linker extends the π-conjugation, which can lead to a reduction in the HOMO-LUMO gap and a red-shift in absorption and emission spectra. researchgate.net Such tuning of the band gap is critical for developing materials for specific optoelectronic devices. mdpi.com For instance, pyrazole derivatives have been investigated as electron-transporting materials in OLEDs. researchgate.net The incorporation of the electron-deficient pyrazole ring can enhance electron mobility, leading to more efficient devices. Furthermore, the inherent polarity and coordination ability of the pyrazole ring make these materials sensitive to their environment, opening up applications in chemical sensing. ias.ac.in

Table 2: Optoelectronic Properties of Selected Heterocyclic Conjugated Materials

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Emission Max (nm) | Application |

|---|---|---|---|---|---|

| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | -5.96 | -2.40 | 3.56 | 379, 395 | OLED Dopant (Electron Transport) researchgate.net |

| Poly(fluorene-alt-naphthothiadiazole) with ethynylene linkers (PFDENT) | -5.63 | -3.80 | 1.83 | N/A | Organic Photovoltaics mdpi.com |

Pyrazole-Based Advanced Energetic Materials

The pyrazole backbone is a highly sought-after scaffold in the field of high-energy density materials (HEDMs). nih.gov Its high nitrogen content, rigid planar structure, and significant heat of formation contribute to desirable energetic properties, including high density and detonation performance. nih.gov Many advanced energetic materials are based on pyrazole rings that have been functionalized with explosophoric groups, such as nitro (–NO₂) groups. nih.govrsc.org

While this compound is not intrinsically an explosive, its pyrazole core serves as an essential precursor for such materials. The ethynyl group can be chemically transformed or used as a handle to attach energetic moieties. More importantly, the pyrazole ring itself can undergo nitration to produce highly energetic compounds. nih.gov The presence of multiple nitrogen atoms in the pyrazole ring helps to achieve a favorable oxygen balance in the final energetic compound, which is crucial for efficient energy release. nih.gov Research has shown that pyrazole-based energetic materials can exhibit performance comparable to or even exceeding that of traditional explosives like RDX, often with improved thermal stability and lower sensitivity. rsc.orgrsc.org

Table 3: Comparison of Energetic Properties of Pyrazole-Based Compounds and Standards

| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Thermal Stability (Tdec, °C) | Ref. |

|---|---|---|---|---|

| DNPAT (Nitropyrazole-Triazole) | 1.87 | 8889 | 314 | rsc.org |

| Hydroxylammonium salt of a dinitromethyl-nitropyrazole | N/A | 8700 (calc.) | N/A | rsc.org |

| RDX (Standard) | 1.82 | 8795 | 204 | rsc.org |

Role as Ligands in Coordination Chemistry and Catalysis

The pyrazole ring contains two nitrogen atoms, one of which (at the 2-position) possesses a lone pair of electrons that is available for coordination to metal centers. This makes pyrazole derivatives, including this compound, effective N-donor ligands for a wide range of transition metals. nih.govresearchgate.net The resulting metal complexes have shown significant utility in catalysis.

Design of Metal Complexes for Carbon-Carbon Coupling Reactions

Pyrazole-ligated metal complexes have emerged as powerful catalysts for carbon-carbon bond formation, a cornerstone of modern organic synthesis. researchgate.net Complexes of palladium, nickel, and copper featuring pyrazole-based ligands have been successfully employed in key cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netresearchgate.net

In the this compound framework, the N2 atom acts as the primary coordination site. The substituents at the C4 and N1 positions play a critical role in tuning the catalyst's properties. The electron-withdrawing nature of the ethynyl and fluoroethyl groups can modulate the electron density at the metal center, thereby influencing its reactivity and catalytic cycle. These substituents also provide steric bulk that can affect the selectivity of the reaction and the stability of the catalytic species. The design flexibility of pyrazole ligands allows for the creation of catalysts with tailored activity for specific and challenging coupling reactions. nih.govrsc.org

Table 4: Performance of Pyrazole-Based Ligands in Suzuki-Miyaura Cross-Coupling

| Reaction Substrates | Catalyst System | Ligand Type | Yield (%) | Ref. |

|---|---|---|---|---|

| 4-Bromotoluene + Phenylboronic acid | 1 mol% Pd(OAc)₂ | Bis-pyrazolyl ether | 99 | researchgate.net |

| 4-Chloroacetophenone + Phenylboronic acid | 1 mol% Pd(OAc)₂ | Bis-pyrazolyl ether | 98 | researchgate.net |

Catalytic Activity in Organic Transformations

The utility of pyrazole-metal complexes extends beyond C-C coupling to a broad spectrum of organic transformations. The versatility of the pyrazole ligand scaffold allows for its application in oxidation, hydrogenation, and hydroamination reactions, among others. nih.gov Copper complexes with pyrazole-based ligands, for example, have shown excellent catalytic activity in the oxidation of catechols and styrenes. rsc.orgmdpi.com Ruthenium complexes bearing protic pyrazole ligands have been shown to promote the transfer hydrogenation of ketones, nitriles, and alkenes. nih.gov

The this compound ligand can contribute to these catalytic systems in several ways. The N-substituent prevents the formation of bridging dimers that can occur with N-unsubstituted pyrazoles, leading to well-defined mononuclear catalytic species. The electronic properties conferred by the fluoroethyl and ethynyl groups can influence the redox potential of the metal center, which is critical in oxidation reactions. The ability to systematically modify the pyrazole ligand provides a powerful tool for developing highly efficient and selective catalysts for a wide array of important chemical transformations. nih.govmdpi.com

Table 5: Pyrazole-Metal Complexes in Various Catalytic Transformations

| Reaction Type | Metal Center | Ligand Type | Key Finding | Ref. |

|---|---|---|---|---|

| Catechol Oxidation | Copper(II) | N-substituted pyrazole | Catalytic activity depends on ligand structure and Cu(II) salt counterion; follows Michaelis-Menten kinetics. | mdpi.com |

| Styrene Oxidation | Copper(II) | Pyrazole-functionalized triazopentadiene | High yields (up to 80%) of benzaldehyde (B42025) achieved under optimized conditions. | rsc.org |

| Transfer Hydrogenation of Acetophenone | Ruthenium(II) | P-N chelate protic pyrazole | Efficient promotion of transfer hydrogenation from 2-propanol. | nih.gov |

Strategies in Bioorthogonal Chemistry

Development as "Click" Reagents for Bioconjugation and Chemical Labeling

There is no specific information available in the searched scientific literature detailing the development or application of this compound as a "click" reagent for bioconjugation or chemical labeling. While the ethynyl-pyrazole moiety is a known pharmacophore and the terminal alkyne group is characteristic of click chemistry reagents, studies detailing the reactivity, efficiency, and specific labeling applications of this particular fluorinated derivative have not been found.

Exploration in Chemoselective Ligation Reactions

No research articles or patents were identified that explore the use of this compound in chemoselective ligation reactions. The principles of bioorthogonal chemistry rely on the unique reactivity of functional groups like alkynes to proceed selectively in complex biological environments. However, the specific performance and reaction kinetics of this compound in such ligations are not documented.

Development of Fluorescent Probes and Sensors

Photophysical Property Tuning through Substitution

Information regarding the photophysical properties of this compound is absent from the available literature. Research on pyrazole derivatives often involves studying how different substituents affect their absorption and emission spectra. However, specific studies measuring the fluorescence quantum yields, Stokes shifts, or solvatochromism of this compound, or how the 2-fluoroethyl group influences these properties, could not be located.

Chemo- and Biosensor Development

There is no evidence in the searched literature of this compound being utilized in the development of chemo- or biosensors. The design of such sensors often involves linking a recognition unit to a signaling unit (like a fluorophore), but research detailing the synthesis and application of sensors based on this specific pyrazole framework is not available.

Advanced Synthetic Building Blocks for Complex Molecular Architectures

While its structure suggests potential as a versatile building block in organic synthesis, no specific examples or methodologies have been published that utilize this compound for the construction of complex molecules, such as pharmaceuticals or materials. Its utility in this regard remains theoretical in the absence of documented research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.